N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
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Description
N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a useful research compound. Its molecular formula is C26H22N4O2S and its molecular weight is 454.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing imidazole, a five-membered heterocyclic moiety present in this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The presence of the imidazole ring in the compound suggests that it may interact with its targets through the nitrogen atoms in the ring . The imidazole ring is amphoteric in nature, showing both acidic and basic properties, which could influence its interaction with biological targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole-containing compounds , it is likely that multiple biochemical pathways could be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the compound’s bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds , the effects could be diverse depending on the specific biological target and the context of use.
Properties
IUPAC Name |
N-benzyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-17(24(31)27-16-18-10-4-2-5-11-18)33-26-28-21-15-9-8-14-20(21)23-29-22(25(32)30(23)26)19-12-6-3-7-13-19/h2-15,17,22H,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOBHDNIFUHFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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